molecular formula C15H25NO3 B6158349 tert-butyl 3-(4-oxocyclohexyl)pyrrolidine-1-carboxylate CAS No. 2383930-09-2

tert-butyl 3-(4-oxocyclohexyl)pyrrolidine-1-carboxylate

Katalognummer: B6158349
CAS-Nummer: 2383930-09-2
Molekulargewicht: 267.36 g/mol
InChI-Schlüssel: WKDHETJPYYKCOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-(4-oxocyclohexyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl ester group and a 4-oxocyclohexyl moiety attached to the pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-oxocyclohexyl)pyrrolidine-1-carboxylate typically involves the reaction of 4-oxocyclohexanone with tert-butyl 3-pyrrolidinecarboxylate under specific conditions. One common method involves the use of a flow microreactor system, which allows for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the compound . Another method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions, which proceeds smoothly in one pot .

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, often utilizes flow microreactor systems due to their efficiency and sustainability. These systems enable continuous production with precise control over reaction conditions, leading to higher yields and reduced waste .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3-(4-oxocyclohexyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acids or bases for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include alcohols, substituted pyrrolidines, and various oxidized derivatives. For example, the reduction of the ketone group in this compound can yield the corresponding alcohol .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-(4-oxocyclohexyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of tert-butyl 3-(4-oxocyclohexyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to tert-butyl 3-(4-oxocyclohexyl)pyrrolidine-1-carboxylate include:

Uniqueness

What sets this compound apart is its unique combination of the 4-oxocyclohexyl moiety and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Eigenschaften

CAS-Nummer

2383930-09-2

Molekularformel

C15H25NO3

Molekulargewicht

267.36 g/mol

IUPAC-Name

tert-butyl 3-(4-oxocyclohexyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H25NO3/c1-15(2,3)19-14(18)16-9-8-12(10-16)11-4-6-13(17)7-5-11/h11-12H,4-10H2,1-3H3

InChI-Schlüssel

WKDHETJPYYKCOT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CCC(=O)CC2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.